8-Dehydroxythienamycin
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Overview
Description
NS-5 is a member of carbapenems.
Scientific Research Applications
Structural Basis and Antibiotic Activity
- 8-Dehydroxythienamycin, a derivative of aminoglycoside antibiotics, possesses a unique structural feature crucial for its biological activity. This central structural component, similar to 2-deoxystreptamine in most aminoglycosides, plays a significant role in the broad antibacterial spectrum and efficacy of these antibiotics, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).
Potential in Treating Multidrug-Resistant Strains
- In light of the increasing frequency of resistant bacterial strains, 8-Dehydroxythienamycin may be considered as a potential alternative in combating such pathogens. Research on fosfomycin has highlighted the need to reconsider the value of older antibiotics in treating multidrug-resistant bacteria, indicating a similar potential for 8-Dehydroxythienamycin derivatives (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Role in Latent Malaria Therapy
- 8-Dehydroxythienamycin's structure is related to 8-aminoquinoline, a class that has been pivotal in latent malaria therapy. The compound's structural similarities to 8-aminoquinolines, known for their role in malaria treatment, suggest potential applications in similar therapeutic domains (Baird, 2019).
Biosynthesis and Post-Translational Modifications
- The biosynthesis of compounds like 8-Dehydroxythienamycin involves complex post-translational modifications, as observed in the production of lantibiotics such as cinnamycin. These modifications are crucial for the interaction of such compounds with their biological targets, indicating a similar significance in the biosynthesis of 8-Dehydroxythienamycin (Ökesli, Cooper, Fogle, & van der Donk, 2011).
Antibacterial Activity
- The structure of 8-Dehydroxythienamycin, similar to other bacteriocins, shows promise in broad-spectrum antibacterial activity. Research on bacteriocins from Bacillus spp. demonstrates the potential of such structures in inhibiting a range of bacteria, including clinically relevant pathogens, which could be extrapolated to the activities of 8-Dehydroxythienamycin (Bizani & Brandelli, 2002).
properties
CAS RN |
74806-75-0 |
---|---|
Product Name |
8-Dehydroxythienamycin |
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(5R,6R)-3-(2-aminoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-2-6-7-5-8(17-4-3-12)9(11(15)16)13(7)10(6)14/h6-7H,2-5,12H2,1H3,(H,15,16)/t6-,7-/m1/s1 |
InChI Key |
PSJNLRROOZKIHF-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
Canonical SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
Other CAS RN |
74806-75-0 |
synonyms |
8-dehydroxythienamycin 8-deshydroxythienamycin antibiotic NS-5 NS 5 NS-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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